VPC-18005

Overview

Description

VPC-18005 is a small molecule inhibitor that targets the DNA-binding domain of the ETS-related gene (ERG) in prostate cancer cells. This compound has shown promise in reducing the migration and invasion rates of ERG-expressing prostate cancer cells and has demonstrated efficacy in preclinical models .

Preparation Methods

The synthesis of VPC-18005 involves rational drug design and in silico methods to identify compounds that can sterically block DNA binding by the ETS domain of ERG . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .

Chemical Reactions Analysis

VPC-18005 primarily undergoes interactions with the ERG-ETS domain, inhibiting its ability to bind to DNA . The compound does not exhibit overt cytotoxicity and is effective in inhibiting ERG-induced transcription . The major product formed from these reactions is the inhibition of ERG transcriptional activity, which leads to reduced cancer cell migration and invasion .

Scientific Research Applications

VPC-18005 has significant applications in scientific research, particularly in the study of prostate cancer. It has been used to demonstrate the potential of small molecule inhibitors to target the ERG-ETS domain and suppress transcriptional activity in cancer cells . This compound has also been utilized in preclinical models to study its effects on cancer cell migration, invasion, and metastasis . Additionally, this compound serves as a valuable tool in the development of new therapeutic agents for prostate cancer .

Mechanism of Action

VPC-18005 exerts its effects by directly binding to the ERG-ETS domain, thereby disrupting the ERG binding to DNA . This inhibition of DNA binding suppresses ERG-induced transcription and reduces the metastatic potential of ERG-expressing prostate cancer cells . The molecular targets involved in this mechanism are the ERG-ETS domain and the downstream pathways regulated by ERG transcriptional activity .

Comparison with Similar Compounds

VPC-18005 is unique in its ability to specifically target the ERG-ETS domain and inhibit its DNA-binding activity . Similar compounds include other small molecule inhibitors that target different domains of ERG or other transcription factors involved in prostate cancer . this compound stands out due to its specificity and efficacy in preclinical models .

If you have any more questions or need further details, feel free to ask!

Biological Activity

VPC-18005 is a small molecule identified as a potent inhibitor of the ERG protein, which plays a significant role in the progression of prostate cancer. This compound has been characterized through various studies that demonstrate its biological activity, particularly its ability to disrupt ERG's transcriptional functions and inhibit cancer cell metastasis.

This compound targets the ETS domain of the ERG protein, effectively inhibiting its binding to DNA. This action prevents ERG-induced transcriptional activation, which is crucial for the proliferation and invasive characteristics of ERG-positive prostate cancer cells. The compound has been shown to reduce migration and invasion rates in vitro and diminish metastasis in vivo using zebrafish xenograft models .

Key Findings:

- Direct Binding : this compound directly binds to the ERG-ETS domain, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, which showed significant chemical shift changes indicative of binding .

- Transcriptional Inhibition : It effectively suppresses ERG transcriptional activity with IC50 values of approximately 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .

- Cell Viability : Unlike some other inhibitors, this compound does not significantly affect cell viability in both ERG-expressing and non-expressing prostate cancer cell lines at therapeutic concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the transcriptional activity of ERG. The compound was tested against various prostate cancer cell lines, including PNT1B-ERG and VCaP. The results indicated:

| Cell Line | IC50 (μM) | Effect on Viability |

|---|---|---|

| PNT1B-ERG | 3 | No significant decrease |

| VCaP | 6 | No significant decrease |

These findings highlight this compound's potential as a targeted therapy for patients with ERG-positive prostate cancer, offering a mechanism that minimizes cytotoxic effects on normal cells .

In Vivo Studies

The efficacy of this compound was further validated in vivo using zebrafish xenograft models. The compound significantly reduced metastatic spread, suggesting its potential application in clinical settings for advanced prostate cancer treatment.

Case Studies

Several case studies have illustrated the potential of this compound as a therapeutic agent:

- Zebrafish Model Study : In a study utilizing zebrafish xenografts, treatment with this compound resulted in decreased metastasis of ERG-positive prostate cancer cells compared to untreated controls. This model is particularly relevant for studying metastatic behavior in real-time .

- Comparative Analysis with Other Compounds : When compared to YK-4-279, another known ERG inhibitor, this compound exhibited superior stability and lower cytotoxicity across various concentrations, making it a more favorable candidate for further development .

Properties

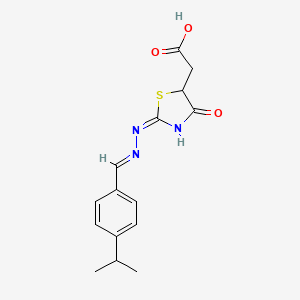

IUPAC Name |

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEAZCJUKPARQD-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?

A: this compound is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, this compound demonstrated reduced metastasis formation in a zebrafish xenograft model. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.